![molecular formula C15H24N4O B2826591 3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide CAS No. 1797081-74-3](/img/structure/B2826591.png)
3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide” is a compound that has been studied for its potential biological activity . It is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide . The compound has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Synthesis Analysis
The synthesis of this compound involves the use of trimethylamine or magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR .Aplicaciones Científicas De Investigación
Anti-Leukemia Agent
- Imatinib , commercially available as Gleevec , is a well-known therapeutic agent used to treat chronic myelogenic leukemia . It specifically inhibits the activity of tyrosine kinases, which play a crucial role in cancer cell growth and proliferation. Imatinib binds to an inactive Abelson tyrosine kinase domain through multiple hydrogen bonds and hydrophobic interactions . Its structural studies have revealed two main conformations: an extended form and a folded form .
Protein Kinase Inhibitor
- Imatinib is also a potent inhibitor of protein kinases, particularly Abelson tyrosine kinase (ABL) and platelet-derived growth factor receptor (PDGFR) . By blocking these kinases, it disrupts cell signaling pathways involved in cancer progression.
Anti-Fibrosis Activity
- Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone . These findings suggest potential applications in treating fibrotic diseases.
Dual Inhibitor for ALK and ROS1 Kinases
- A series of 2-amino-4-(1-piperidine) pyridine derivatives, including compounds related to our target, have been designed as dual inhibitors for Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK is implicated in various cancers, and inhibiting it can be therapeutically beneficial.
Catalyst Precursor
- The compound’s piperidine moiety can serve as a precursor in catalytic reactions. For example, it can undergo protodeboronation to yield other functionalized compounds .
Structural Studies
- Researchers have characterized the crystal structure of Imatinib, revealing its extended conformation and hydrogen-bonded chains . Such studies contribute to our understanding of molecular interactions.
Direcciones Futuras
The future directions for the study of “3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide” could include further exploration of its potential biological activities, including its anticancer, antibacterial, antifungal, and antioxidant activities . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights.
Propiedades
IUPAC Name |
3-methyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-12(2)10-14(20)17-11-13-6-7-16-15(18-13)19-8-4-3-5-9-19/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXDPHMUMYEJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NC(=NC=C1)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.